

# Simultaneous detection of Psilocin and Psilocybin using d10 IS

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## Compound of Interest

Compound Name: *Psilocine-d10*  
CAS No.: *1435934-64-7*  
Cat. No.: *B6594908*

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Application Note: Simultaneous Quantitation of Psilocin and Psilocybin in Plasma via LC-MS/MS Using d10-Isotope Dilution

## Executive Summary

This protocol details a high-sensitivity, robust LC-MS/MS method for the simultaneous quantification of Psilocybin (prodrug) and Psilocin (active metabolite) in human plasma.

The method addresses the three critical challenges in tryptamine bioanalysis:

- **Instability:** Rapid oxidative degradation of Psilocin.
- **In-Source Fragmentation:** False-positive Psilocin signals derived from Psilocybin dephosphorylation in the ion source.
- **Matrix Interference:** Addressed using a heavy-labeled d10-Internal Standard (IS) strategy to ensure superior compensation for matrix effects compared to traditional d4 analogs.

## Scientific Mechanism & Challenges

## Metabolic & Degradation Pathways

Understanding the chemical behavior of these analytes is a prerequisite for accurate quantitation. Psilocybin is a zwitterionic phosphate ester that is rapidly dephosphorylated in vivo by alkaline phosphatase to form Psilocin.

- Psilocybin (Stable Prodrug): Polar, zwitterionic.
- Psilocin (Unstable Active Metabolite): Phenolic tryptamine, highly susceptible to radical oxidation and polymerization (blueing) under alkaline or neutral conditions.

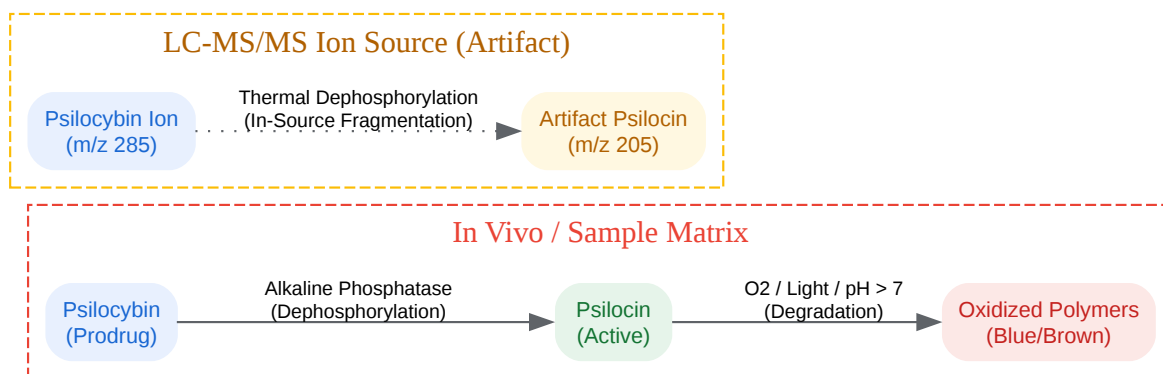
## The "In-Source" Artifact

A critical failure point in many protocols is the co-elution of Psilocybin and Psilocin. In the ESI source, Psilocybin (

285) can lose its phosphate group due to thermal energy, creating a Psilocin-like ion (

205).

- If they co-elute: The mass spectrometer cannot distinguish between "native" Psilocin and Psilocin created from Psilocybin in the source.
- Solution: Chromatographic baseline separation is mandatory.



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Figure 1: Metabolic pathway and the critical in-source fragmentation artifact that necessitates chromatographic separation.[1]

## Experimental Strategy

### Internal Standard Selection: Why d10?

While d4-Psilocin is common, this protocol utilizes Psilocin-d10 (and optionally Psilocybin-d10).

- **Crosstalk Elimination:** The +10 Da mass shift moves the IS signal far beyond the isotopic envelope of the native analyte (M+1, M+2), eliminating "cross-signal" interference at high concentrations.
- **Fragmentation Specificity:** The d10 label (typically 4 deuteriums on the indole ring and 6 on the dimethylamine side chain) produces a unique fragment (66) compared to the native fragment (58), ensuring high specificity.

## Stabilization Strategy

- **Acidification:** Ascorbic acid is added to plasma immediately upon collection or thawing to prevent Psilocin oxidation.
- **Light Protection:** All extraction steps should be performed under amber light or in amber glassware.

## Detailed Protocol

### Materials & Reagents

- **Analytes:** Psilocybin, Psilocin (1 mg/mL in Acetonitrile).
- **Internal Standards:** Psilocin-d10, Psilocybin-d10 (100 µg/mL).[2][3]
- **Solvents:** LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
- **Stabilizer Solution:** 10 mg/mL Ascorbic Acid in water (Freshly prepared).

## Sample Preparation (Protein Precipitation)

This method uses a rapid "crash" protocol optimized for high throughput and stability.

- Plasma Thawing: Thaw plasma samples on ice.
- Stabilization: Add 20  $\mu$ L of Stabilizer Solution (Ascorbic Acid) to 200  $\mu$ L of plasma. Vortex gently.
- IS Addition: Add 20  $\mu$ L of Internal Standard Mix (500 ng/mL of d10-Psilocin/d10-Psilocybin in MeOH).
- Precipitation: Add 600  $\mu$ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
  - Note: Acidified ACN aids in precipitating proteins while keeping Psilocin in a stable, protonated state.
- Extraction: Vortex vigorously for 1 min.
- Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
- Dilution (Critical): Transfer 100  $\mu$ L of supernatant to an amber autosampler vial. Dilute with 400  $\mu$ L of Mobile Phase A (Water + 0.1% FA).
  - Why? Injecting pure ACN results in poor peak shape for early-eluting polar compounds like Psilocybin. Diluting with aqueous buffer focuses the peak on the column head.

## LC-MS/MS Conditions

Chromatography:

- Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7  $\mu$ m) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
  - Rationale: Biphenyl phases offer enhanced retention for polar amines via pi-pi interactions, providing better separation of Psilocybin/Psilocin compared to C18.
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

- Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5	Load/Equilibrate
0.50	5	Hold
3.50	95	Elution Gradient
4.50	95	Wash
4.60	5	Re-equilibration
6.00	5	End

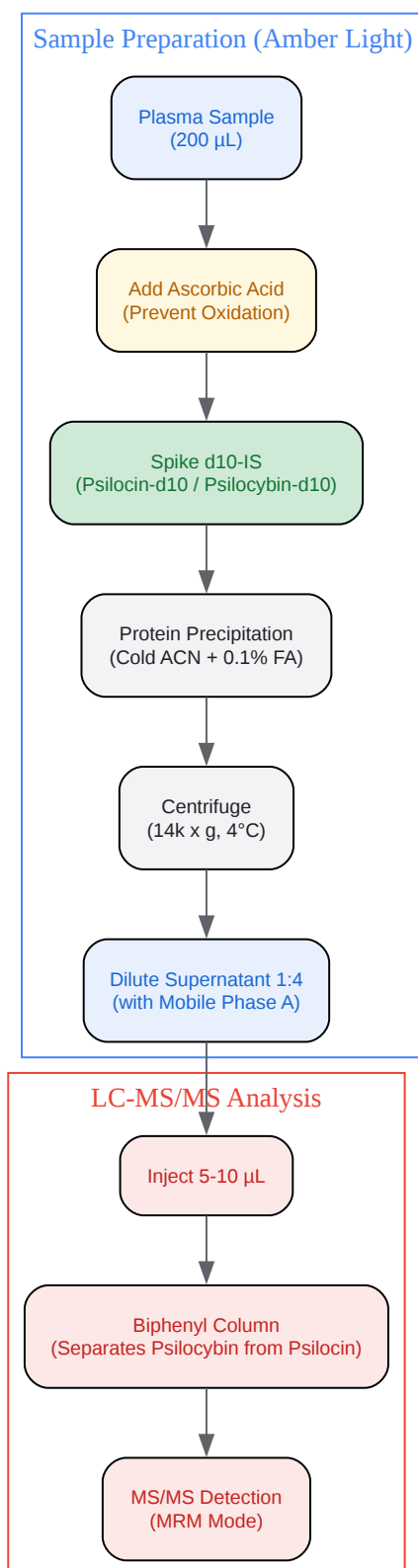
Mass Spectrometry (ESI+):

Analyte	Precursor ( )	Product ( )	Collision Energy (eV)	Role
Psilocin	205.1	58.1	20	Quantifier
205.1	160.1	30	Qualifier	
Psilocybin	285.1	205.1	15	Quantifier
285.1	58.1	35	Qualifier	
Psilocin-d10	215.2	66.2	20	IS (Quant)
Psilocybin-d10	295.2	215.2	15	IS (Quant)

Note: The d10 fragment (

66) corresponds to the dimethylamine side chain with 6 deuteriums ( ) plus the ethyl alpha-carbon ( ).

## Workflow Visualization



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Figure 2: Step-by-step extraction and analysis workflow ensuring analyte stability and separation.

## Method Validation & Performance

To ensure Trustworthiness and Self-Validation, the following criteria must be met:

- Linearity:

ng/mL (

) using

weighting.

- Recovery: Absolute recovery should be

for both analytes. The d10 IS compensates for matrix suppression, but low recovery indicates inefficient extraction.

- Stability Check:

- Benchtop: Stable for 4 hours at 4°C (with Ascorbic Acid).

- Autosampler: Stable for 24 hours at 10°C in amber vials.

- Validation Step: Inject a Low QC sample immediately and after 12 hours. Deviation must be

.

- Chromatographic Resolution:

- Psilocybin typically elutes earlier (e.g., 1.5 min) than Psilocin (e.g., 2.5 min) on Biphenyl phases.

- Requirement: Baseline resolution (

) is required to ensure the Psilocybin in-source fragment does not interfere with the Psilocin quantitation window.

## References

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